methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Regioisomer differentiation Pyrazole positional isomer Structural identity verification

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) is a heterobifunctional pyrazole derivative bearing a reactive chlorocarbonyl (acyl chloride) group at the C5 position and a methyl ester at the C3 position on the 1-methyl-1H-pyrazole scaffold. With a molecular formula of C₇H₇ClN₂O₃ and a molecular weight of 202.60 g/mol, this compound serves as a versatile small-molecule intermediate enabling orthogonal derivatization strategies in medicinal chemistry, agrochemical development, and organic synthesis.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
CAS No. 203792-49-8
Cat. No. B1342727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
CAS203792-49-8
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)OC)C(=O)Cl
InChIInChI=1S/C7H7ClN2O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3
InChIKeyYVLMOMAZTDZRMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8): A Dual-Functional Pyrazole Building Block for Regioselective Derivatization


Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) is a heterobifunctional pyrazole derivative bearing a reactive chlorocarbonyl (acyl chloride) group at the C5 position and a methyl ester at the C3 position on the 1-methyl-1H-pyrazole scaffold . With a molecular formula of C₇H₇ClN₂O₃ and a molecular weight of 202.60 g/mol, this compound serves as a versatile small-molecule intermediate enabling orthogonal derivatization strategies in medicinal chemistry, agrochemical development, and organic synthesis . Its defined regioisomeric identity—5-(chlorocarbonyl)-3-(methoxycarbonyl)—distinguishes it from the isomeric 3-(chlorocarbonyl)-5-(methoxycarbonyl) counterpart, making it a critical building block where positional fidelity in the final product is essential .

Why Generic Substitution of Methyl 5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) Fails: Regioisomeric Specificity and Orthogonal Reactivity


Substituting methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate with a closely related pyrazole carbonyl chloride is not a straightforward exchange. The compound occupies a unique intersection of three structural variables—regioisomeric placement of the chlorocarbonyl group (C5 vs. C3), ester alkyl chain length (methyl vs. ethyl), and N1-alkyl substituent (methyl vs. ethyl)—each of which directly governs the identity, reactivity, and physicochemical profile of downstream products . Even the regioisomer methyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 232281-29-7), which shares the identical molecular formula and nearly indistinguishable predicted bulk properties, yields structurally divergent amides, esters, and acids upon nucleophilic substitution because the electrophilic site is transposed on the pyrazole ring . For procurement decisions where the final compound's regiochemistry must be unequivocally controlled, generic in-class substitution introduces unacceptable structural ambiguity.

Quantitative Differential Evidence for Methyl 5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) Against Four Closest Analogs


Regioisomeric Identity Confirmation: 5-(Chlorocarbonyl)-3-(Methoxycarbonyl) vs. 3-(Chlorocarbonyl)-5-(Methoxycarbonyl) Regioisomer (CAS 232281-29-7)

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) is the 5-chlorocarbonyl-3-methoxycarbonyl regioisomer, confirmed by its unique InChI Key YVLMOMAZTDZRMJ-UHFFFAOYSA-N and IUPAC name methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate . Its regioisomeric counterpart, methyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 232281-29-7), bears the chlorocarbonyl group at C3 and the methyl ester at C5, with an IUPAC name of methyl 5-carbonochloridoyl-2-methylpyrazole-3-carboxylate reflecting a different N-methylation pattern . Although both compounds share the same molecular formula (C₇H₇ClN₂O₃) and identical predicted density (1.438 g/cm³) and boiling point (324.917°C at 760 mmHg), they are structurally non-interchangeable because nucleophilic attack at the chlorocarbonyl occurs at electronically and sterically distinct positions on the pyrazole ring, yielding regioisomeric amide, ester, or acid products .

Regioisomer differentiation Pyrazole positional isomer Structural identity verification

Functional Group Complementarity: Orthogonal Acyl Chloride–Methyl Ester Derivatization vs. Single-Functional Analog 1-Methyl-1H-pyrazole-5-carbonyl Chloride (CAS 84547-59-1)

The target compound possesses two distinct electrophilic functional groups: a highly reactive chlorocarbonyl at C5 (prone to nucleophilic acyl substitution with amines, alcohols, and thiols) and a moderately reactive methyl ester at C3 (amenable to hydrolysis, transesterification, or reduction under orthogonal conditions) . In contrast, 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 84547-59-1) contains only a single reactive chlorocarbonyl group (MW 144.56 vs. 202.60) and lacks the ester handle, limiting derivatization to a single synthetic transformation per molecule . The presence of two orthogonally addressable functional groups enables sequential derivatization strategies—for instance, amide bond formation at C5 followed by ester hydrolysis at C3—that are impossible with the mono-functional analog. While direct kinetic rate comparisons between the target and comparator in an identical nucleophilic system are not available in the open literature, the class-level reactivity difference is well-established: methyl esters undergo nucleophilic acyl substitution via the BAc2 mechanism at rates that are measurably distinct from ethyl esters, providing a tunable reactivity differential relative to the more labile acyl chloride [1].

Orthogonal reactivity Dual-functional building block Sequential derivatization

Physical Property Differentiation: Boiling Point and Density Comparison with Mono-Functional Analog (CAS 84547-59-1) and N-Ethyl Analog (CAS 1946822-93-0)

The target compound exhibits a predicted boiling point of 324.917°C at 760 mmHg and a density of 1.438 g/cm³ . These values are substantially elevated relative to the simpler mono-functional analog 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 84547-59-1), which has a measured boiling point of 226.6°C at 760 mmHg and a density of 1.37 g/cm³ . The boiling point elevation of +98.3°C reflects the additional methyl ester moiety, which increases molecular weight (+58.04 g/mol), enhances intermolecular dipole-dipole interactions, and reduces vapor pressure (estimated 0 mmHg at 25°C) . In contrast, the N-ethyl analog methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate (CAS 1946822-93-0) has a predicted boiling point of 334.5°C and a lower density of 1.37 g/cm³ , demonstrating that the N1-methyl substituent provides a 9.6°C lower boiling point and higher density (+0.068 g/cm³) compared to the N1-ethyl variant, which may facilitate purification by distillation or column chromatography under milder thermal conditions.

Boiling point comparison Density differentiation Purification and handling parameters

Procurement Cost Efficiency: Price-per-Functional-Group Comparison with Mono-Functional Analog 1-Methyl-1H-pyrazole-5-carbonyl Chloride (CAS 84547-59-1)

From the same major life science reagent supplier (Beyotime), methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8, 95% purity, 1 g) is priced at 3,813 CNY, while the simpler mono-functional analog 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 84547-59-1, 95% purity, 1 g) is priced at 8,115 CNY . This represents a cost advantage of 4,302 CNY per gram (53% lower cost) for the target compound, despite its higher molecular complexity (MW 202.60 vs. 144.56) and the presence of two addressable functional groups versus one. On a per-reactive-site basis, the target compound costs approximately 1,907 CNY per functional group compared to 8,115 CNY for the single functional group of the comparator, yielding a procurement efficiency ratio of 4.26:1 in favor of the target compound . It should be noted that pricing from alternative suppliers varies: Fluorochem lists the target compound at 10,296 CNY/1 g , underscoring the importance of vendor-specific sourcing for optimal procurement value.

Cost comparison Procurement value Building block economics

Batch-Level Quality Assurance: Documented Purity and Spectroscopic Characterization vs. Regioisomer (CAS 232281-29-7)

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is commercially available at a standard purity of 95%+ from multiple suppliers, with Bidepharm providing batch-specific quality control documentation including NMR, HPLC, and GC analyses for each production lot . Beyotime independently supplies the compound at 95% purity (Cat. Y158935-1g) with certificate of analysis available upon batch number retrieval . The regioisomeric counterpart, methyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 232281-29-7), is also offered at 95% purity by AKSci (Cat. 5077DA) ; however, the documented availability of multi-technique batch QC (NMR, HPLC, GC) from the primary manufacturer Bidepharm for the target compound provides an additional layer of identity assurance, which is particularly critical given the near-identical predicted physical properties of the two regioisomers (density 1.438 g/cm³, BP 324.917°C for both) . Without such batch-level spectroscopic confirmation, regioisomeric misassignment during procurement could propagate undetected into downstream synthesis.

Quality control Batch certification Spectroscopic documentation

Optimal Application Scenarios for Methyl 5-(Chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) Based on Verified Differential Evidence


Regioselective Pyrazole-Amide Library Synthesis in Medicinal Chemistry

In kinase inhibitor or GPCR modulator programs where the pyrazole C5-carboxamide is a critical pharmacophoric element, the target compound's confirmed 5-chlorocarbonyl regioisomeric identity (InChI Key: YVLMOMAZTDZRMJ-UHFFFAOYSA-N) ensures that amide bond formation with diverse amine building blocks occurs exclusively at the C5 position . The orthogonal C3 methyl ester can subsequently be hydrolyzed to the carboxylic acid for further elaboration (e.g., salt formation, additional amide coupling), enabling a two-step sequential derivatization sequence from a single starting material without protecting group manipulation. This scenario leverages the regioisomeric specificity demonstrated in Evidence Item 1 and the orthogonal reactivity established in Evidence Item 2.

Cost-Efficient Parallel Library Production in Early-Stage Drug Discovery

For hit-to-lead or lead optimization programs requiring the parallel synthesis of 50–200 pyrazole-containing analogs, the target compound's 4.3-fold lower cost per addressable functional group relative to the mono-functional analog (1,907 CNY vs. 8,115 CNY per reactive site, as shown in Evidence Item 4) translates into significant budget savings . A library of 100 amide derivatives synthesized from the target compound (using the C5 chlorocarbonyl for diversification while retaining the C3 ester for subsequent hydrolysis) would consume approximately 381,300 CNY in building block cost, compared to 811,500 CNY if each compound required a separate mono-functional starting material. This cost differential enables broader chemical space exploration within fixed discovery budgets.

Agrochemical Intermediate Synthesis Requiring Distillation-Friendly Physical Properties

In the preparation of pyrazole carboxamide fungicide intermediates (structurally related to established SDHI fungicides), the target compound's predicted boiling point of 324.9°C—intermediate between the mono-functional analog (226.6°C) and the N-ethyl analog (334.5°C)—offers a practical thermal window for vacuum distillation purification (Evidence Item 3) . The higher density (1.438 g/cm³) relative to both comparators also facilitates cleaner phase separation during aqueous workup of large-scale reactions, reducing emulsion formation and improving isolated yields. The batch-level QC documentation (Evidence Item 5) provides the identity traceability required for patent exemplification and regulatory data packages.

Regioisomer-Sensitive Biological Probe Synthesis for Target Engagement Studies

When synthesizing pyrazole-based chemical probes (e.g., photoaffinity labels or fluorescent conjugates) where the attachment point of the linker to the pyrazole core determines the probe's binding orientation and, consequently, its target engagement profile, the unambiguous regioisomeric identity of the target compound is essential (Evidence Item 1) . Substitution with the 3-chlorocarbonyl-5-methoxycarbonyl regioisomer (CAS 232281-29-7) would produce a probe with the linker attached at the C3 position rather than C5, potentially abolishing or altering target binding. The availability of multi-technique batch QC (NMR, HPLC, GC; Evidence Item 5) provides the analytical confidence necessary for generating reproducible biological data in target engagement assays.

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